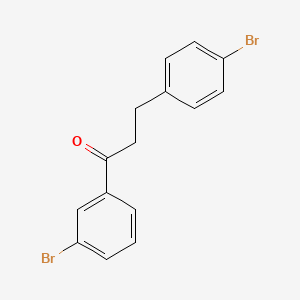
1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one
Descripción general
Descripción
This compound is a brominated derivative of a diphenylpropanone. It contains two phenyl (benzene) rings attached to a three-carbon chain (propanone), with bromine atoms attached to the 3rd carbon of one phenyl ring and the 4th carbon of the other .
Molecular Structure Analysis
The molecule likely has a planar structure due to the sp2 hybridization of the carbonyl carbon and the phenyl rings. The bromine atoms are likely to be in the plane of the phenyl rings .Chemical Reactions Analysis
As a brominated aromatic compound, it might undergo reactions typical for aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
Based on its structure, it’s likely to be a solid at room temperature with a relatively high melting point due to the presence of aromatic rings and bromine atoms. It’s likely to be insoluble in water but soluble in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Examination
1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one and related compounds have been synthesized and examined for potential applications in medicinal chemistry. For example, Stenlake, Patrick, and Sneader (1989) explored the synthesis and biological examination of related arylpropanonamines and their quaternary salts, focusing on their potential as intravenous anesthetics (Stenlake, Patrick, & Sneader, 1989).
Crystallography and Molecular Analysis
The molecular structure and crystallography of compounds related to this compound have been extensively studied. For instance, Fun et al. (2010) analyzed the crystal structure of a related compound, revealing detailed information about its molecular conformation and the interactions forming its crystalline structure (Fun et al., 2010).
Antimicrobial Studies
Compounds structurally similar to this compound have been synthesized and tested for antimicrobial properties. For example, Sampal et al. (2018) synthesized and characterized a related ligand and its transition metal complexes, evaluating their antimicrobial activity (Sampal et al., 2018).
Optoelectronic Properties
The optoelectronic and charge transport properties of chalcone derivatives structurally similar to this compound have been studied, highlighting their potential in semiconductor devices. Shkir et al. (2019) reported on the linear optical, second and third-order nonlinear optical properties of these compounds (Shkir et al., 2019).
Electrophilic Cyclization Studies
Electrophilic cyclization processes involving compounds similar to this compound have been researched for their synthetic utility. Sniady et al. (2007) discussed the preparation of furan derivatives through electrophilic cyclization, demonstrating the synthetic versatility of these bromophenyl compounds (Sniady et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-(4-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZXRZVOMNGRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid](/img/structure/B1532324.png)
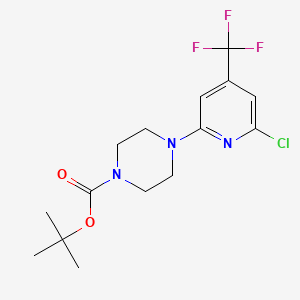
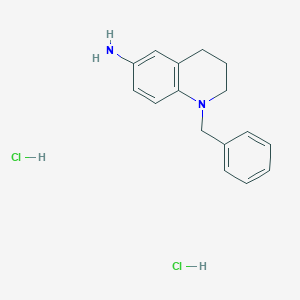
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)

![[(6-fluoro-1H-indazol-3-yl)methyl]amine](/img/structure/B1532331.png)
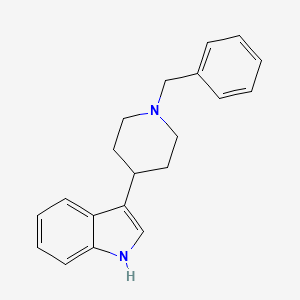
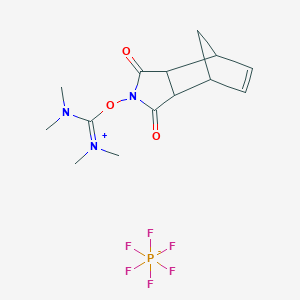
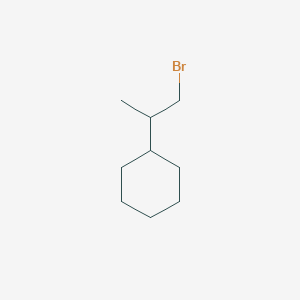
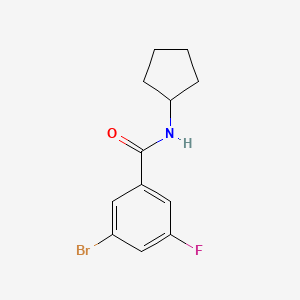

![[1-(4-Bromophenyl)cyclopentyl]methanol](/img/structure/B1532343.png)
![2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1532344.png)

